Dammaradienyl acetate

Beschreibung

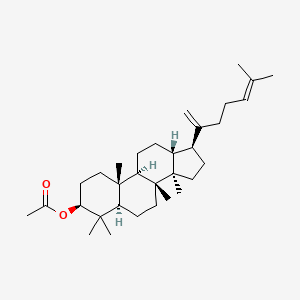

Structure

3D Structure

Eigenschaften

Molekularformel |

C32H52O2 |

|---|---|

Molekulargewicht |

468.8 g/mol |

IUPAC-Name |

[(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-31(8)25(24)13-14-27-30(7)18-17-28(34-23(4)33)29(5,6)26(30)16-20-32(27,31)9/h11,24-28H,3,10,12-20H2,1-2,4-9H3/t24-,25-,26+,27-,28+,30+,31-,32-/m1/s1 |

InChI-Schlüssel |

CRWQCIAHDTXLKB-DWKUDBNXSA-N |

Isomerische SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C |

Kanonische SMILES |

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Dammaradienyl acetate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienyl acetate (B1210297), a triterpenoid (B12794562) compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of Dammaradienyl acetate, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, including its impact on cellular signaling pathways.

Physical and Chemical Properties

This compound is a naturally occurring compound, primarily isolated from plant sources such as Inula helenium.[1] It presents as a crystalline solid and possesses a range of physicochemical properties that are crucial for its handling, formulation, and mechanism of action studies.[2] A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₂ | [3] |

| Molecular Weight | 468.8 g/mol | [3] |

| IUPAC Name | [(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [3] |

| Appearance | Crystalline Solid | [2] |

| Purity | >98% | [2] |

| Boiling Point | 509.2 ± 19.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |

| Melting Point | Not explicitly reported, but expected to be a high-melting solid based on its crystalline structure. |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from plant sources, such as the roots of Inula helenium, typically involves solvent extraction followed by chromatographic separation.

1. Extraction:

-

The dried and powdered plant material is subjected to extraction with a non-polar solvent like hexane (B92381) or petroleum ether to enrich the triterpenoid fraction.

-

This is often followed by extraction with a more polar solvent, such as ethyl acetate, to isolate compounds of intermediate polarity, including this compound.

2. Chromatographic Purification:

-

Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound can be further purified using preparative HPLC with a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and water) to yield the pure compound.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, including the number of different types of protons and their neighboring atoms.

-

¹³C NMR: Determines the number of non-equivalent carbon atoms and provides insights into their chemical environment (e.g., alkyl, alkene, carbonyl).

2. Mass Spectrometry (MS):

-

This technique is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Representative Spectroscopic Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.5 | dd | H-3 (proton on the carbon bearing the acetate group) |

| ~2.0 | s | -OCOCH₃ (acetyl protons) | |

| ~0.8 - 1.7 | m | Methyl and methylene (B1212753) protons of the triterpenoid backbone and side chain | |

| ~4.7 - 5.1 | m | Vinylic protons on the side chain | |

| ¹³C | ~171.0 | C=O (acetyl carbonyl) | |

| ~80.0 | C-3 (carbon bearing the acetate group) | ||

| ~110.0 - 150.0 | Olefinic carbons in the side chain | ||

| ~10.0 - 60.0 | Alkyl carbons of the triterpenoid backbone and side chain | ||

| ~21.3 | -OCOCH₃ (acetyl methyl) |

Biological Activity and Signaling Pathways

Emerging research suggests that this compound may possess anticancer properties. A study on an ethyl acetate extract of Inula helenium, which contains this compound, demonstrated inhibitory effects on the proliferation of pancreatic cancer cells.[4] The proposed mechanism involves the downregulation of the STAT3/AKT signaling pathway.

The Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (AKT) pathways are crucial regulators of cell growth, proliferation, and survival. Their constitutive activation is a hallmark of many cancers. The inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).

Conclusion

This compound is a promising natural product with well-defined physicochemical properties. The methodologies for its isolation and characterization are established, relying on standard phytochemical techniques. The preliminary evidence of its inhibitory action on the STAT3/AKT signaling pathway highlights its potential as a lead compound in the development of novel anticancer agents. Further research is warranted to fully elucidate its pharmacological profile and therapeutic efficacy.

References

Dammaradienyl Acetate: A Comprehensive Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienyl acetate (B1210297), a dammarane-type triterpenoid (B12794562), has garnered significant interest within the scientific community for its potential therapeutic applications. Triterpenoids, a diverse class of natural products, are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This technical guide provides an in-depth overview of the natural sources of Dammaradienyl acetate, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Asteraceae family. The primary documented sources include species from the Scorzonera and Kalimeris genera.

| Plant Species | Family | Plant Part | Reference |

| Scorzonera mongolica Maxim. | Asteraceae | Whole Plant | [1] |

| Kalimeris indica (L.) Sch.Bip. | Asteraceae | Whole Plant | [1] |

| Lasiolaena morii | Asteraceae | Not Specified | |

| Microglossa pyrifolia (Lam.) Kuntze | Asteraceae | Not Specified |

While these plants are confirmed sources, quantitative data on the concentration of this compound remains limited in publicly available literature. The yield of this specific compound can vary based on factors such as geographical location, harvesting time, and the specific plant part utilized.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported for the isolation of triterpenoids from Scorzonera and Kalimeris species.

Extraction

A general workflow for the extraction of this compound from plant material is as follows:

Caption: General workflow for the extraction of this compound.

Detailed Steps:

-

Preparation of Plant Material: The plant material (e.g., whole plant, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent. Common solvents used for triterpenoid extraction include ethanol, methanol, and hexane. The choice of solvent can influence the efficiency of the extraction and the profile of co-extracted compounds. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate this compound.

Caption: Chromatographic workflow for the isolation of this compound.

Detailed Methodologies:

-

Column Chromatography (Silica Gel): The crude extract is typically first fractionated using silica (B1680970) gel column chromatography. A step-gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute different fractions.

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound. This is achieved by comparing the retention factor (Rf) of the spots with a known standard, if available.

-

Size-Exclusion Chromatography (Sephadex LH-20): Fractions enriched with this compound may be further purified using a Sephadex LH-20 column, typically with methanol as the mobile phase, to remove impurities of different molecular sizes.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Note: The specific solvent systems, gradients, and column specifications would need to be optimized for each specific plant extract to achieve the best separation.

Biological Activity and Signaling Pathways

While research specifically on this compound is ongoing, preliminary studies and the known activities of related triterpenoids suggest potential anti-tumor and anti-inflammatory properties.

Anti-Tumor Activity

Extracts from Scorzonera mongolica containing this compound have demonstrated cytotoxic effects against various cancer cell lines.[1] The precise mechanism of action for this compound is not yet fully elucidated. However, many triterpenoids exert their anti-tumor effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Potential signaling pathways that may be modulated by this compound include the MAPK/ERK pathway , which is crucial in regulating cell growth and survival.

References

Dammaradienyl Acetate: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammaradienyl acetate (B1210297), a naturally occurring triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic properties, particularly its antitumor activities. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and an exploration of its biological activities and potential mechanisms of action. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are illustrated using diagrams.

Introduction

Dammaradienyl acetate is a tetracyclic triterpenoid compound belonging to the dammarane (B1241002) family. Its chemical formula is C32H52O2, with a molecular weight of approximately 468.8 g/mol [1]. First identified in various plant species, this lipophilic molecule has been the subject of phytochemical and pharmacological research. This guide aims to consolidate the existing knowledge on this compound to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Occurrence

-

Inula helenium (Elecampane): The roots of this plant are a known source of this compound[2].

-

Lasiolaena morii [1]

-

Microglossa pyrifolia [1]

-

Scorzonera mongolica [3]

The presence of this compound in these diverse plant species suggests its potential role in plant defense mechanisms and has spurred interest in its biological activities in other organisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its extraction, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C32H52O2 | [1][4] |

| Molecular Weight | 468.8 g/mol | [1][4] |

| IUPAC Name | [(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |

| Appearance | Crystalline solid | [4] |

| Purity (Commercially available) | >98% | [4][5] |

Experimental Protocols

The isolation and purification of this compound from natural sources typically involve extraction followed by chromatographic separation. The structural elucidation is then carried out using various spectroscopic techniques.

General Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from a plant source.

Detailed Extraction and Isolation Protocol (Example from Inula helenium)

This protocol is a generalized procedure based on common practices for isolating triterpenoids from plant material.

1. Plant Material Preparation:

-

Air-dry the roots of Inula helenium at room temperature.

-

Grind the dried roots into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with a suitable solvent such as ethanol, hexane, or ethyl acetate at room temperature for 24-48 hours. The choice of solvent depends on the desired polarity for extraction.

-

Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the extracts and filter to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Separation:

-

Column Chromatography:

- Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).

- Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

- Load the adsorbed sample onto the top of the prepared column.

- Elute the column with a gradient of solvents with increasing polarity. A common gradient system is hexane-ethyl acetate (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate).

- Collect fractions of the eluate.

-

Thin-Layer Chromatography (TLC):

- Monitor the collected fractions using TLC plates coated with silica gel.

- Use a suitable solvent system (e.g., hexane:ethyl acetate 8:2) to develop the plates.

- Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

- Combine the fractions containing the compound of interest based on their TLC profiles.

4. Further Purification:

-

For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the ester carbonyl group.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, with its anticancer properties being the most studied.

Antitumor Activity

Studies on crude extracts of plants known to contain this compound, as well as on the isolated compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, triterpenes isolated from Scorzonera mongolica, including this compound, have shown inhibitory effects on cancer cells.

Potential Mechanism of Action: Inhibition of the STAT3/AKT Signaling Pathway

While the precise mechanism of action of pure this compound is still under investigation, studies on extracts of Inula helenium provide some insights. The ethyl acetate extract of Inula helenium, which contains this compound, has been shown to inhibit the proliferation of pancreatic cancer cells by regulating the STAT3/AKT pathway[6]. This pathway is crucial for cell survival, proliferation, and apoptosis.

The proposed mechanism involves the inhibition of phosphorylation of both STAT3 (Signal Transducer and Activator of Transcription 3) and AKT (Protein Kinase B). This inhibition can lead to cell cycle arrest and induction of apoptosis in cancer cells.

The following diagram illustrates the potential role of this compound in the STAT3/AKT signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro antitumor activity. This guide has provided a comprehensive overview of its discovery, isolation from natural sources, and a potential mechanism of action.

Further research is warranted to:

-

Elucidate the detailed history of its first discovery and characterization.

-

Conduct more extensive studies on the specific molecular targets and signaling pathways of pure this compound.

-

Evaluate its in vivo efficacy and safety in preclinical animal models.

-

Explore its potential as a lead compound for the development of novel anticancer agents.

The information presented here serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biocrick.com [biocrick.com]

- 5. realgenelabs.com [realgenelabs.com]

- 6. Ethyl acetate extract from Inula helenium L. inhibits the proliferation of pancreatic cancer cells by regulating the STAT3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Dammaradienyl Acetate in Inula helenium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of dammaradienyl acetate (B1210297), a dammarane-type triterpenoid (B12794562) found in the roots of Inula helenium (elecampane). This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of bioactive plant secondary metabolites.

Introduction

Inula helenium, a member of the Asteraceae family, is a medicinal plant with a rich history of use in traditional medicine. Its roots are a source of various bioactive compounds, including sesquiterpene lactones and triterpenoids. Among these, dammaradienyl acetate is a tetracyclic triterpenoid with a dammarane (B1241002) skeleton, which is of interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. While the complete pathway in Inula helenium has not been fully elucidated, this guide outlines the putative pathway based on established principles of triterpenoid biosynthesis in plants.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with basic carbon precursors and involves a series of enzymatic reactions. The pathway can be divided into three main stages: the formation of the isoprene (B109036) building blocks via the mevalonate (B85504) pathway, the cyclization of 2,3-oxidosqualene (B107256) to form the dammarane skeleton, and the final modification to yield this compound.

Mevalonate (MVA) Pathway: Synthesis of Isoprenoid Precursors

The biosynthesis of all triterpenoids originates from the MVA pathway, which takes place in the cytoplasm. The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key regulatory step. Through a series of phosphorylation and decarboxylation reactions, MVA is converted into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Formation of Squalene (B77637) and 2,3-Oxidosqualene

IPP and DMAPP are the fundamental units for the synthesis of higher-order isoprenoids. Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene. Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene. This molecule is a critical branch point in triterpenoid biosynthesis, leading to the formation of various cyclic triterpene skeletons.

Cyclization of 2,3-Oxidosqualene to Dammarenediol-II

The formation of the characteristic tetracyclic dammarane skeleton is catalyzed by a specific oxidosqualene cyclase (OSC). In the case of dammarane-type triterpenoids, this enzyme is a dammarenediol-II synthase. While this specific enzyme has not yet been characterized in Inula helenium, studies on other plants, such as Panax ginseng, have identified and characterized this key enzyme[1][2]. Dammarenediol-II synthase protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions to yield dammarenediol-II.

Acetylation of Dammarenediol to this compound

The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-3 position of the dammarane skeleton. This reaction is catalyzed by a triterpene acetyltransferase, which utilizes acetyl-CoA as the acetyl donor. Although the specific acetyltransferase responsible for this reaction in Inula helenium has not been identified, research on other Asteraceae species like lettuce (Lactuca sativa) has characterized a pentacyclic triterpene acetyltransferase (LsTAT1) involved in the acetylation of various triterpenes[3][4][5]. It is plausible that a homologous enzyme exists in Inula helenium.

Key Enzymes in the Biosynthesis Pathway

The following table summarizes the key enzymes presumed to be involved in the biosynthesis of this compound in Inula helenium.

| Enzyme Class | Enzyme Name (Putative) | Abbreviation | Reaction Catalyzed |

| Thiolase | Acetyl-CoA C-acetyltransferase | AACT | 2 Acetyl-CoA → Acetoacetyl-CoA |

| Synthase | HMG-CoA synthase | HMGS | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA |

| Reductase | HMG-CoA reductase | HMGR | HMG-CoA → Mevalonate |

| Kinase | Mevalonate kinase | MVK | Mevalonate → Mevalonate-5-phosphate |

| Kinase | Phosphomevalonate kinase | PMVK | Mevalonate-5-phosphate → Mevalonate-5-diphosphate |

| Decarboxylase | Diphosphomevalonate decarboxylase | MVD | Mevalonate-5-diphosphate → Isopentenyl pyrophosphate (IPP) |

| Isomerase | IPP isomerase | IPPI | IPP ⇌ Dimethylallyl pyrophosphate (DMAPP) |

| Synthase | Farnesyl pyrophosphate synthase | FPPS | DMAPP + 2 IPP → Farnesyl pyrophosphate (FPP) |

| Synthase | Squalene synthase | SQS | 2 FPP → Squalene |

| Epoxidase | Squalene epoxidase | SQE | Squalene → 2,3-Oxidosqualene |

| Cyclase | Dammarenediol-II synthase | DDS | 2,3-Oxidosqualene → Dammarenediol-II |

| Acetyltransferase | Triterpene acetyltransferase | TAT | Dammarenediol-II + Acetyl-CoA → this compound |

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established techniques and may require optimization for Inula helenium.

Extraction and Quantification of Triterpenoids from Inula helenium Roots

This protocol is adapted from methods used for the analysis of sesquiterpene lactones in Inula helenium and can be modified for triterpenoid analysis[6][7].

Extraction:

-

Air-dry the roots of Inula helenium at room temperature and grind them into a fine powder.

-

Extract a known weight of the powdered root material (e.g., 1 g) with a suitable solvent such as methanol (B129727) or a mixture of methanol and chloroform (B151607) (1:1 v/v) using sonication or maceration for a defined period (e.g., 30 minutes).

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process two more times.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

HPLC Analysis:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of triterpenoids.

-

Mobile Phase: A gradient elution system using acetonitrile (B52724) and water is commonly employed. The gradient can be optimized to achieve good separation of this compound from other compounds.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength around 210 nm is often used for triterpenoids.

-

Quantification: A calibration curve should be prepared using a purified standard of this compound. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

Oxidosqualene Cyclase Activity Assay

This protocol is a general method for assaying the activity of OSCs and would need to be adapted for the specific dammarenediol-II synthase from Inula helenium once it is identified and expressed recombinantly[8][9].

Enzyme Preparation:

-

Clone the candidate dammarenediol-II synthase gene from Inula helenium into an expression vector (e.g., in E. coli or yeast).

-

Express and purify the recombinant enzyme using standard molecular biology techniques.

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4), the purified enzyme, and the substrate 2,3-oxidosqualene. The substrate is typically dissolved in a detergent like Triton X-100 to ensure its solubility in the aqueous buffer.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a solvent such as chloroform or ethyl acetate to extract the triterpenoid products.

-

Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or HPLC to identify and quantify the formation of dammarenediol-II.

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Triterpenoid Analysis

Caption: Workflow for extraction and quantification of triterpenoids.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the concentration of this compound or the kinetic parameters of the biosynthetic enzymes in Inula helenium. However, studies on other secondary metabolites in this plant, such as sesquiterpene lactones, provide a framework for such analysis. For instance, the content of alantolactone (B1664491) and isoalantolactone (B1672209) has been quantified in various extracts of Inula helenium roots.

| Compound | Plant Part | Extraction Solvent | Concentration (mg/g of extract) | Reference |

| Alantolactone | Root | 70% Ethanol | 5.56 | [10] |

| Isoalantolactone | Root | 70% Ethanol | 7.7 | [10] |

| Alantolactone | Root | 30% Ethanol | 1.32 | [10] |

| Isoalantolactone | Root | 30% Ethanol | 2.18 | [10] |

Researchers are encouraged to apply similar quantitative methods to determine the concentration of this compound in Inula helenium under various growth conditions or elicitor treatments to understand the regulation of its biosynthesis.

Conclusion and Future Directions

This technical guide has outlined the proposed biosynthetic pathway of this compound in Inula helenium, drawing upon the established principles of triterpenoid biosynthesis. While the general framework is well-understood, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms in this particular plant species.

Future research should focus on:

-

Gene Discovery: Identification and cloning of the genes encoding key enzymes, particularly dammarenediol-II synthase and the specific triterpene acetyltransferase from Inula helenium.

-

Enzyme Characterization: Functional expression and biochemical characterization of these enzymes to determine their substrate specificity and kinetic parameters.

-

Regulatory Studies: Investigation of the transcriptional regulation of the biosynthetic pathway in response to developmental cues and environmental stimuli.

-

Metabolic Engineering: Utilizing the knowledge of the pathway to engineer microbial or plant systems for enhanced production of this compound.

By addressing these research gaps, a more complete understanding of this compound biosynthesis can be achieved, paving the way for its sustainable production and potential therapeutic applications.

References

- 1. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]

- 4. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product [frontiersin.org]

- 9. The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Elucidation and Characterization of Dammaradienyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of dammaradienyl acetate (B1210297), a naturally occurring triterpenoid (B12794562). The document details the physicochemical properties, spectroscopic data, and experimental protocols relevant to its isolation and identification. Furthermore, it explores its potential as a therapeutic agent by discussing its biological activities and associated signaling pathways.

Introduction

Dammaradienyl acetate is a tetracyclic triterpenoid belonging to the dammarane (B1241002) class. It is found in various plant sources, including the resin of Canarium strictum (black dammar tree) and the roots of Inula helenium.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, and this compound has garnered interest for its potential pharmacological properties, including antitumor effects. This guide serves as a technical resource for researchers engaged in the isolation, identification, and further investigation of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₂O₂ | [2][3] |

| Molecular Weight | 468.8 g/mol | [2][3] |

| IUPAC Name | [(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [2] |

| CAS Number | 52914-31-5 | [3] |

| Appearance | Crystalline solid | [3] |

| Purity (commercial) | >98% | [3] |

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in elucidating the chemical structure of this compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 468. The fragmentation pattern of dammarane-type triterpenoids is characterized by specific cleavages of the ring system and the side chain, which can aid in structural confirmation. A common fragmentation involves the loss of the acetate group (CH₃COOH, 60 Da) and subsequent cleavages of the side chain.

X-ray Crystallography

The three-dimensional structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 618219.[2] This analysis confirms the stereochemistry of the chiral centers and the conformation of the fused ring system.

Experimental Protocols

This section outlines the general procedures for the isolation and purification of this compound from a natural source, such as dammar resin.

Isolation from Dammar Resin

4.1.1. Extraction

-

Maceration: The crude dammar resin is ground into a fine powder and macerated with a suitable organic solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, at room temperature for an extended period (e.g., 24-48 hours).

-

Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is typically used as the stationary phase.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate.[4][5] The elution can begin with 100% n-hexane, with the polarity being incrementally increased by the addition of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a similar solvent system. Fractions containing the compound of interest (identified by its Rf value) are pooled together.

-

Crystallization: The purified this compound can be further purified by recrystallization from a suitable solvent, such as methanol (B129727) or acetone, to obtain a crystalline solid.

The workflow for the isolation and purification of this compound is depicted below.

Biological Activity and Signaling Pathways

Dammarane-type triterpenoids have been reported to exhibit a range of biological activities, with a significant focus on their anticancer properties.

Antitumor Activity

Studies on various dammarane triterpenoids have demonstrated cytotoxic effects against a panel of human cancer cell lines.[6][7][8][9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathways

The anticancer effects of dammarane triterpenoids are believed to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation. While the specific pathways for this compound are still under investigation, research on related compounds suggests the involvement of the following:

-

Mitochondrial Apoptosis Pathway: This pathway is often initiated by the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[6]

-

STAT3/AKT Pathway: An extract from Inula helenium, a source of this compound, has been shown to inhibit the STAT3/AKT pathway in pancreatic cancer cells. This pathway is crucial for cell proliferation, survival, and migration.

A simplified representation of a potential signaling pathway for the anticancer activity of dammarane triterpenoids is illustrated below.

Conclusion

This compound is a structurally defined triterpenoid with promising biological activities. This guide has provided a comprehensive overview of its characterization, including its physicochemical properties and the methodologies for its isolation and structural elucidation. The availability of its crystal structure provides a solid foundation for further computational studies and drug design efforts. Future research should focus on obtaining a complete and assigned NMR spectral dataset and elucidating the specific molecular targets and signaling pathways through which this compound exerts its anticancer effects. Such studies will be crucial for unlocking its full therapeutic potential.

References

- 1. Column chromatography - Wikipedia [en.wikipedia.org]

- 2. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biocrick.com [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Chromatography [chem.rochester.edu]

- 6. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Structural Elucidation of Dammaradienyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dammaradienyl acetate (B1210297), a dammarane-type triterpenoid (B12794562) of interest in pharmaceutical research. Due to the limited availability of complete, publicly accessible raw data, this document outlines the expected data presentation, general experimental protocols for the characterization of such compounds, and a relevant biosynthetic pathway.

Spectroscopic Data of Dammaradienyl Acetate

A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of natural products like this compound. The following tables are structured to present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While extensive literature searches did not yield a complete, publicly available dataset with detailed peak listings for this compound, the tables below serve as a template for the expected data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

Note: The ¹H NMR spectrum of this compound is expected to show characteristic signals for methyl groups on a triterpene skeleton, olefinic protons of the side chain, and a signal for the acetyl methyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

| Data not available | ||

Note: The ¹³C NMR spectrum will provide detailed information on the carbon skeleton, including the quaternary carbons, methine, methylene, and methyl groups. The carbonyl carbon of the acetate group is expected to appear in the downfield region.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | |

Note: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of alkanes and alkenes, a strong C=O stretching vibration from the acetate group, and C-O stretching vibrations.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available | ||

Note: The mass spectrum, likely obtained through electron ionization (EI-MS), would show the molecular ion peak and characteristic fragmentation patterns of the dammarane (B1241002) skeleton and the loss of the acetyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dammarane-type triterpenoids, such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition: The ¹H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR Acquisition: The ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

Biosynthesis of Dammarane-Type Triterpenoids

This compound belongs to the dammarane class of triterpenoids. The biosynthesis of these compounds in plants follows the mevalonate (B85504) pathway. The following diagram illustrates a simplified workflow of this biosynthetic pathway.

Caption: Simplified biosynthesis of this compound via the mevalonate pathway.

This guide provides a framework for the spectroscopic data and experimental protocols related to this compound. Further research and access to proprietary or non-public databases would be required to obtain the detailed quantitative data for this compound.

Dammaradienyl Acetate: A Technical Overview for Researchers

CAS Number: 52914-31-5 Molecular Formula: C32H52O2

This technical guide provides an in-depth overview of dammaradienyl acetate (B1210297), a triterpenoid (B12794562) compound of interest to researchers in natural product chemistry, pharmacology, and drug development. This document summarizes its chemical properties, biological activities, and relevant experimental protocols.

Physicochemical and Quantitative Data

Dammaradienyl acetate has been characterized by several physicochemical parameters, which are essential for its identification and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 52914-31-5 | [1][2] |

| Molecular Formula | C32H52O2 | [1] |

| Molecular Weight | 468.8 g/mol | [1] |

| Purity | >98% | [2] |

| Appearance | Crystalline solid | [1] |

| IUPAC Name | [4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |

Biological Activity and Signaling Pathways

This compound has been identified as a constituent of various medicinal plants, including Inula helenium and Scorzonera mongolica[1]. Research into the biological effects of extracts containing this compound suggests potential anti-cancer properties.

Notably, an ethyl acetate extract of Inula helenium, which contains this compound, has been shown to inhibit the proliferation of pancreatic cancer cells. This inhibitory action is associated with the regulation of the STAT3/AKT signaling pathway. While the direct impact of isolated this compound on this pathway requires further investigation, the activity of the extract provides a strong rationale for its study as a potential modulator of this critical cellular pathway.

Below is a generalized representation of the STAT3/AKT signaling pathway, which is a key regulator of cell proliferation, survival, and apoptosis.

Experimental Protocols

The isolation and purification of this compound from natural sources are crucial for its further study. The following outlines a general methodology based on reported procedures for the isolation of triterpenoids from plant material.

General Isolation and Purification Workflow

The workflow for isolating this compound typically involves extraction followed by chromatographic separation.

Detailed Methodologies

1. Extraction:

-

The dried and powdered plant material (e.g., roots of Scorzonera mongolica) is subjected to extraction with a suitable organic solvent such as ethanol (B145695) or ethyl acetate at room temperature.

-

The solvent is then evaporated under reduced pressure to yield the crude extract.

2. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel H, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate components based on polarity.

-

Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled.

-

Further purification of the relevant fractions is achieved using Sephadex LH-20 column chromatography.

-

Final purification to obtain this compound is performed using semi-preparative High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR) and Mass Spectrometry (MS).

4. In Vitro Anti-Tumor Assay (MTT Assay):

-

Human cancer cell lines (e.g., A-549 lung carcinoma) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined. It has been reported that some compounds from Scorzonera mongolica demonstrated significant inhibitory effects on A-549 cancer cells at a concentration of 50 mg·L-1.

References

Biological Activity of Triterpenoids from Scorzonera mongolica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of triterpenoids isolated from Scorzonera mongolica. This plant, a staple in traditional medicine across Asia, is a rich source of bioactive compounds, with its triterpenoids demonstrating significant potential in oncology and other therapeutic areas.[1][2][3][4] This document collates quantitative data, details experimental methodologies, and visualizes key processes to support further research and development.

Cytotoxic Activity of Scorzonera mongolica Triterpenoids

A significant body of research has focused on the cytotoxic effects of triterpenoids from Scorzonera mongolica against various cancer cell lines. These compounds have shown moderate to significant inhibitory effects, highlighting their potential as anticancer agents.[1][5][6]

The cytotoxic activities of various triterpenoids isolated from Scorzonera mongolica are summarized below. The data is presented to facilitate comparison across different compounds and cancer cell lines.

Table 1: Cytotoxicity of Erythrodiol (B191199) Triterpene Fatty Esters

| Compound | Cell Line | Concentration | % Cell Growth Inhibition | Assay | Reference |

| Erythrodiol | A-549 (Human Lung Cancer) | 50 µg/mL | 66.8% | MTT/SRB | [1] |

| 3β-tetradecanoyl erythrodiol | A-549 (Human Lung Cancer) | 50 µg/mL | 69.8% | MTT/SRB | [1] |

| 3β-dodecanoyl erythrodiol | A-549 (Human Lung Cancer) | Not specified | Moderate | MTT/SRB | [5] |

Table 2: Cytotoxicity of Various Triterpenes

| Compound | Cell Line | Concentration | Activity | Assay | Reference |

| Lupeol | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |

| Betulin | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |

| Betulinic acid | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |

| Lupeol acetate | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |

| 23Z-3β-acetoxyeupha-7,23-diene-25-ol | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |

| Butyrospermyl acetate | Bel-7402 (Human Hepatocellular Carcinoma) | 50 mg/L | Strong Cytotoxicity | MTT/SRB | [6] |

The evaluation of the cytotoxic activity of triterpenoids from S. mongolica has primarily been conducted using MTT and SRB assays.[1][5][6]

1.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., A-549, Bel-7402) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated triterpenoids and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

1.2.2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

-

Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating.

-

Staining: The plates are washed with water, and the cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm). The percentage of cell growth inhibition is calculated based on the absorbance of treated versus untreated cells.

Other Biological Activities

While cytotoxicity is the most extensively documented activity, triterpenoids from the Scorzonera genus, including S. mongolica, are also associated with other significant biological effects.[2][3] These include anti-inflammatory, analgesic, and hepatoprotective activities.[1][2] The triterpene content is believed to be correlated with the observed analgesic and anti-inflammatory effects.[1][7]

Further research is required to isolate specific triterpenoids from S. mongolica and quantify their anti-inflammatory and other biological activities, as well as to elucidate the underlying mechanisms of action.

Visualizing Experimental Workflows and Pathways

Understanding the workflow from plant material to biological data is crucial for replicating and building upon existing research.

The following diagram illustrates a typical workflow for the isolation of triterpenoids from Scorzonera mongolica and the subsequent evaluation of their cytotoxic properties.

Caption: Workflow for Triterpenoid Isolation and Cytotoxicity Testing.

While not yet fully elucidated for triterpenoids specifically from S. mongolica, many triterpenes exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. A generalized potential mechanism is depicted below.

Caption: Potential NF-κB Inhibitory Pathway of Triterpenoids.

Conclusion and Future Directions

Triterpenoids isolated from Scorzonera mongolica have demonstrated notable cytotoxic activities against lung and liver cancer cell lines. The compounds lupeol, betulin, betulinic acid, and various triterpene esters are of particular interest for further investigation.

For drug development professionals, these findings represent promising starting points for the design of novel anticancer agents. Future research should focus on:

-

Elucidating the specific mechanisms of action and signaling pathways involved in the cytotoxic effects.

-

Conducting broader screening of these compounds against a wider range of cancer cell lines.

-

Quantifying the anti-inflammatory, analgesic, and other biological activities of purified triterpenoids from S. mongolica.

-

Performing in vivo studies to validate the therapeutic potential of these compounds.

This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of Scorzonera mongolica triterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Composition and Biological Activities of Scorzonera Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical Composition and Biological Activities of Scorzonera Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A new erythrodiol triterpene fatty ester from Scorzonera mongolica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Dammaradienyl Acetate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammaradienyl acetate (B1210297), a naturally occurring triterpenoid (B12794562), has emerged as a compound of interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of dammaradienyl acetate, focusing on its reported anti-cancer and potential anti-inflammatory activities. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes implicated biological pathways to serve as a resource for researchers and professionals in drug discovery and development. While preliminary studies suggest promising bioactivity, further in-depth research is required to fully elucidate its mechanisms of action and therapeutic efficacy.

Introduction

This compound is a triterpenoid compound that can be isolated from various plant species, including Inula helenium and Scorzonera mongolica. Triterpenoids as a class are known for their diverse pharmacological properties, and this compound is being investigated for its potential role in cancer therapy and inflammation modulation. This guide aims to consolidate the existing scientific information on this compound to facilitate further research and development.

Potential Therapeutic Uses

Current research primarily points towards two main therapeutic avenues for this compound: oncology and anti-inflammatory applications.

Anticancer Activity

Preliminary in vitro studies have suggested that this compound possesses cytotoxic effects against certain cancer cell lines. One study reported its inhibitory effects on A-549 (human lung carcinoma) and Bel-7402 (human hepatoma) cancer cells.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of triterpenoids is well-known for its anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways warrants further investigation.

Quantitative Data

To date, specific IC50 values for the biological activities of this compound are not widely published. However, one study provides a preliminary indication of its cytotoxic concentration.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | Concentration | Reported Effect |

| A-549 | Lung Carcinoma | 50 mg/L | Inhibitory effects observed |

| Bel-7402 | Hepatoma | 50 mg/L | Inhibitory effects observed |

Note: This data is based on initial screening and does not represent IC50 values. Further dose-response studies are necessary to determine the precise potency of this compound.

Experimental Protocols

The following sections detail standardized protocols that can be adapted for the evaluation of the therapeutic potential of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A-549, Bel-7402) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants. This assay is often used to screen for anti-inflammatory activity.

Protocol:

-

Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been definitively elucidated, based on the known mechanisms of other triterpenoids and their observed biological activities, the following pathways are plausible targets for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many anti-inflammatory and anti-cancer agents exert their effects by inhibiting this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

Conclusion and Future Directions

This compound presents as a promising natural compound with potential anti-cancer properties. The preliminary data suggests that it warrants more rigorous investigation. Future research should focus on:

-

Determining IC50 values for its cytotoxic effects against a broader panel of cancer cell lines.

-

Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of cancer and inflammation.

-

Investigating its potential synergistic effects with existing chemotherapeutic agents.

This technical guide provides a foundational resource for the scientific community to build upon in exploring the full therapeutic potential of this compound. The detailed protocols and visualized pathways offer a starting point for designing and executing further studies to validate and expand upon the current knowledge of this intriguing triterpenoid.

Methodological & Application

Application Notes and Protocols for the Extraction of Dammaradienyl Acetate from Inula helenium Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inula helenium, commonly known as elecampane, is a perennial plant of the Asteraceae family, the roots of which have been used in traditional medicine for various ailments. The roots of Inula helenium are a known source of various bioactive compounds, including the dammarane-type triterpenoid (B12794562), Dammaradienyl acetate (B1210297).[1] This document provides a detailed protocol for the extraction, isolation, and purification of Dammaradienyl acetate from the roots of Inula helenium. The methodology is based on established principles of natural product chemistry, focusing on the nonpolar nature of the target compound.

This compound is a triterpenoid acetate with the molecular formula C₃₂H₅₂O₂ and a molecular weight of 468.8 g/mol .[2][3] Triterpenoids from various plant sources are known to possess a range of pharmacological activities. This protocol is intended for laboratory-scale extraction and purification and can be adapted for larger-scale operations.

Experimental Protocols

1. Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection and Identification: The roots of Inula helenium should be collected from a reliable source and botanically authenticated.

-

Cleaning and Drying: The roots should be thoroughly washed with water to remove soil and other debris. Subsequently, they should be air-dried in the shade or in a well-ventilated oven at a temperature not exceeding 40-50°C to prevent the degradation of thermolabile compounds.

-

Grinding: The dried roots are then ground into a coarse powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, leading to a more efficient extraction.

2. Extraction of Crude Extract

The selection of an appropriate solvent is critical for the selective extraction of the target compound. Given that this compound is a relatively nonpolar molecule, a nonpolar solvent is recommended for the initial extraction.

-

Recommended Solvent: n-Hexane is a suitable solvent for the extraction of this compound and other nonpolar constituents from the plant material.[4][5][6]

-

Extraction Method: Maceration

-

Place 100 g of the powdered Inula helenium root into a large Erlenmeyer flask.

-

Add 500 mL of n-hexane to the flask.

-

Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate (the n-hexane extract) and repeat the extraction process on the plant residue two more times with fresh n-hexane to ensure complete extraction.

-

Combine the filtrates from all three extractions.

-

-

Solvent Evaporation: The combined n-hexane extract is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-45°C to yield a crude extract.

3. Fractionation of the Crude Extract

Fractionation of the crude extract is necessary to separate the compounds based on their polarity, which simplifies the subsequent purification steps.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude n-hexane extract in a minimal amount of 90% methanol (B129727).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of n-hexane and shake vigorously.

-

Allow the layers to separate. The upper n-hexane layer will contain the nonpolar compounds, including this compound, while the lower aqueous methanol layer will contain more polar compounds.

-

Collect the n-hexane layer.

-

Repeat the partitioning of the aqueous methanol layer with fresh n-hexane two more times.

-

Combine all the n-hexane fractions and evaporate the solvent to obtain a nonpolar fraction enriched with this compound.

-

4. Isolation and Purification by Column Chromatography

Column chromatography is a standard technique for the separation of individual compounds from a mixture.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a commonly used adsorbent for the separation of triterpenoids.

-

Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is recommended. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the dried nonpolar fraction in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, carefully load the dried sample onto the top of the prepared column.

-

Begin the elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate, and so on).

-

Collect the eluting solvent in fractions of equal volume (e.g., 20 mL).

-

-

Monitoring the Separation: The separation process is monitored by Thin Layer Chromatography (TLC).

-

Spot a small amount of each collected fraction onto a silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).

-

Visualize the spots under UV light (if the compound is UV active) or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) which is effective for triterpenoids.

-

Combine the fractions that show a single spot with a similar Rf value corresponding to the expected value for this compound.

-

5. Final Purification by Preparative TLC or Recrystallization

For obtaining a highly pure compound, a final purification step may be necessary.

-

Preparative Thin Layer Chromatography (pTLC): The combined fractions can be further purified using pTLC with a suitable solvent system to isolate the pure compound.

-

Recrystallization: If the isolated compound is crystalline, it can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, acetone, or a mixture of hexane (B92381) and ethyl acetate).

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained during the extraction and purification process. The values presented are for illustrative purposes and will vary depending on the quality of the plant material and the efficiency of the extraction.

Table 1: Extraction Yields

| Plant Material | Weight of Dry Root Powder (g) | Volume of n-hexane used (mL) | Weight of Crude Extract (g) | Yield of Crude Extract (%) |

|---|

| Inula helenium | 100 | 1500 (3 x 500) | 5.2 | 5.2% |

Table 2: Fractionation and Purification Yields

| Fraction/Compound | Weight (mg) | Yield from Crude Extract (%) | Purity (by HPLC/TLC) |

|---|---|---|---|

| Enriched Nonpolar Fraction | 1800 | 34.6% | - |

| Purified this compound | 150 | 2.9% | >98% |

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway Diagram (Illustrative)

While the extraction protocol itself does not involve a signaling pathway, for researchers in drug development, understanding the potential biological targets of this compound is crucial. The following is an illustrative diagram of a hypothetical signaling pathway that a triterpenoid might modulate, based on common mechanisms of action for such compounds.

Caption: Hypothetical signaling pathway modulated by this compound.

References

- 1. This compound | CAS:52914-31-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. biocrick.com [biocrick.com]

- 3. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation of Dammaradienyl Acetate using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienyl acetate (B1210297) is a dammarane-type triterpenoid (B12794562) that has been isolated from various plant sources, including Inula helenium and the Ethiopian Inula confertiflora.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. Column chromatography is a fundamental and effective technique for the purification of these compounds from complex plant extracts.[2] This document provides a detailed protocol for the isolation of dammaradienyl acetate using silica (B1680970) gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the isolation of moderately polar triterpenoids like this compound, a normal-phase chromatography setup is typically employed. In this system, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. As the mobile phase polarity is gradually increased (gradient elution), compounds with weaker interactions with the silica gel elute first, followed by those with stronger interactions. This compound, being a relatively non-polar triterpenoid acetate, will elute with a mobile phase of low to moderate polarity.

Data Presentation

The following table summarizes the key quantitative parameters for the column chromatographic isolation of this compound. These values are based on established protocols for the separation of similar triterpenoids and may require optimization depending on the specific crude extract.

| Parameter | Value | Notes |

| Stationary Phase | Silica Gel (60-120 or 70-230 mesh) | The choice of mesh size depends on the desired resolution and flow rate. |

| Column Dimensions | 4.2 cm (ID) x 45 cm (L) | Dimensions can be scaled up or down based on the amount of crude extract. |

| Sample Loading | 2-5 g of crude extract per 100 g of silica gel | The extract should be pre-adsorbed onto a small amount of silica gel for dry loading. |

| Mobile Phase | Hexane/Petroleum Ether and Ethyl Acetate/Acetone | A gradient elution is recommended for optimal separation. |

| Elution Gradient | Stepwise or linear gradient from 100% Hexane to Hexane:Ethyl Acetate (8:2) or similar ratios | The specific gradient profile should be optimized based on TLC analysis. |

| Flow Rate | 30-40 drops/min (Gravity Chromatography) | Can be increased with flash chromatography systems. |

| Fraction Volume | 20-25 mL | Smaller fraction volumes can improve the resolution of closely eluting compounds. |

| TLC Monitoring | Silica gel 60 F254 plates | Visualized under UV light (254 nm) and/or by staining with an appropriate reagent. |

| TLC Mobile Phase | Hexane:Ethyl Acetate (9:1 or 8:2 v/v) | The Rf value for this compound should be determined for the specific system. |

Experimental Protocol

Preparation of the Crude Extract

-

Extraction: The dried and powdered plant material (e.g., roots of Inula species) is exhaustively extracted with a suitable solvent such as ethanol (B145695) or chloroform (B151607).

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation (Optional): For very complex extracts, a preliminary liquid-liquid fractionation can be performed to enrich the triterpenoid content.

Thin-Layer Chromatography (TLC) Analysis

-

Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.

-